Nystatin A1 Nystatin A1 Nystatin is a topical and oral antifungal agent with activity against many species of yeast and candida albicans, which is used largely to treat skin and oropharyngeal candidiasis. Nystatin is not absorbed orally and has not been linked to drug induced liver injury.
Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are nystatin A1, A2, and A3.
Brand Name: Vulcanchem
CAS No.: 51018-05-4
VCID: VC13524998
InChI: InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-35(65-47-45(60)42(48)44(59)30(4)64-47)26-39(56)41(46(61)62)38(55)24-34(52)23-37(54)36(53)20-19-31(49)21-32(50)22-33(51)25-40(57)63-29(3)28(2)43(27)58/h5-6,8,10-18,27-33,35-39,41-45,47,49-51,53-56,58-60H,7,9,19-26,48H2,1-4H3,(H,61,62)
SMILES: CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Molecular Formula: C47H75NO17
Molecular Weight: 926.1 g/mol

Nystatin A1

CAS No.: 51018-05-4

Cat. No.: VC13524998

Molecular Formula: C47H75NO17

Molecular Weight: 926.1 g/mol

* For research use only. Not for human or veterinary use.

Nystatin A1 - 51018-05-4

Specification

CAS No. 51018-05-4
Molecular Formula C47H75NO17
Molecular Weight 926.1 g/mol
IUPAC Name 20-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxo-1-oxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid
Standard InChI InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-35(65-47-45(60)42(48)44(59)30(4)64-47)26-39(56)41(46(61)62)38(55)24-34(52)23-37(54)36(53)20-19-31(49)21-32(50)22-33(51)25-40(57)63-29(3)28(2)43(27)58/h5-6,8,10-18,27-33,35-39,41-45,47,49-51,53-56,58-60H,7,9,19-26,48H2,1-4H3,(H,61,62)
Standard InChI Key ZDFDJJJGIRGMBE-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
SMILES CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Canonical SMILES CC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O
Colorform Light yellow powder
Yellow to tan powde
Melting Point Gradually decomp above 160 °C without melting by 250 °C

Introduction

Discovery and Structural Characterization of Nystatin A1

Historical Context and Isolation

Nystatin A1 was first isolated in 1950 from the soil bacterium Streptomyces noursei by Elizabeth Lee Hazen and Rachel Fuller Brown, marking a pivotal advancement in antifungal drug discovery . Its name derives from the New York State Department of Health, where initial research was conducted. The compound’s structure was elucidated through collaborative efforts in the mid-20th century, revealing a macrocyclic lactone ring with conjugated double bonds and a mycosamine sugar moiety .

Chemical and Physical Properties

Nystatin A1 (C₄₇H₇₅NO₁₇) has a molecular weight of 926.11 Daltons and a monoisotopic mass of 926.511 Daltons . Its structure includes a 38-membered macrolide ring with six conjugated double bonds and a primary amino group attached to the mycosamine residue (Table 1).

Table 1: Structural and Chemical Properties of Nystatin A1

PropertyValue/Description
Chemical FormulaC₄₇H₇₅NO₁₇
Molecular Weight926.11 Daltons
SMILESCC1(C=CC=CCCC=CC=CC=CC=CC(C[CH]2(...))O)
InChI KeyVQOXZBDYSJBXMA-NQTDYLQESA-N
SolubilityInsoluble in water; soluble in DMSO
StabilityDegrades under light and acidic conditions

The amphiphilic nature of Nystatin A1, conferred by its hydrophobic polyene chain and hydrophilic hydroxyl groups, enables interaction with fungal membranes .

Mechanism of Action: Targeting Fungal Ergosterol

Interaction with Membrane Sterols

Nystatin A1 exerts its antifungal effects by binding ergosterol, a sterol unique to fungal cell membranes. This interaction induces the formation of transmembrane pores, leading to ion leakage, osmotic imbalance, and eventual cell lysis . The compound’s selectivity for ergosterol over mammalian cholesterol (10-fold higher affinity) explains its reduced toxicity to human cells at therapeutic doses .

Structural Determinants of Activity

The macrolide ring’s conjugated double bonds are critical for sterol binding, while the mycosamine moiety enhances solubility and membrane penetration . Modifications at the amino group (e.g., acylation) alter toxicity profiles without compromising antifungal activity, as demonstrated in recent derivative studies .

Pharmacological Profile and Clinical Applications

Pharmacokinetics and Toxicity

Nystatin A1 exhibits negligible systemic absorption following oral or topical administration, with >99% of the drug remaining in the gastrointestinal tract or localized to application sites . This property minimizes systemic toxicity but limits its use to superficial infections (Table 2).

Table 2: Pharmacokinetic Parameters of Nystatin A1

ParameterValue
Bioavailability<1% (oral); 0% (topical)
Protein BindingNot applicable (no absorption)
Half-life2–4 hours (localized action)
ExcretionFeces (oral); sloughed (topical)

Clinical Indications

Nystatin A1 is FDA-approved for:

  • Oropharyngeal candidiasis: Oral suspensions (100,000 IU/mL) administered 4–5 times daily.

  • Cutaneous candidiasis: Topical creams (100,000 IU/g) applied twice daily.

  • Vulvovaginal candidiasis: Vaginal tablets (100,000 IU) inserted daily for 14 days .

Off-label uses include prophylaxis in immunocompromised patients and neonatal candidiasis, though fluconazole is preferred for systemic infections due to Nystatin’s toxicity upon parenteral administration .

CompoundMIC (μg/mL)*Keratinocyte IC₅₀ (μg/mL)Selectivity Index (IC₅₀/MIC)
Nystatin A10.5–1.01212–24
Derivative XQ-142.0–4.04511–23
Derivative AJ-224.0–8.0628–16

*Against Candida albicans planktonic cells .

In Vitro Efficacy in Oral Candidiasis Models

In reconstituted human oral epithelium (RHOE) models, Nystatin A1 derivatives reduced fungal viability by 80–90% at 4× MIC, comparable to the parent compound. Crucially, histological analysis revealed minimal epithelial damage, contrasting with the cytotoxicity of unmodified Nystatin .

Challenges and Future Directions

Resistance and Spectrum Limitations

While resistance remains rare in C. albicans, non-albicans species (e.g., C. glabrata) exhibit higher MIC values (4–16 μg/mL) . Combination therapies with azoles or echinocandins are under investigation to broaden the antifungal spectrum.

Formulation Innovations

Ongoing research explores lipid-based nanoformulations to enhance topical delivery and reduce dosing frequency. Preliminary data show a 3-fold increase in epidermal retention time using nanostructured lipid carriers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator